molecular formula C12H18BNO2 B1591090 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1012084-56-8

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1591090
M. Wt: 219.09 g/mol
InChI Key: WXPRMDIXTKNFIG-UHFFFAOYSA-N
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Description



  • Also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

  • Chemical formula: C₁₄H₁₉BO₂ .

  • Synonyms: 2-(3-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , 3-Pyridylboronic Acid Pinacol Ester .

  • Physical state: Solid .

  • Purity: >98.0% (GC) .





  • Synthesis Analysis



    • Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate.

    • Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.





  • Molecular Structure Analysis



    • Chemical formula : C₁₄H₁₉BO₂ .

    • Crystal structure : Triclinic, space group P 1̄ .

    • Crystal parameters: a = 6.5459 Å , b = 11.2565 Å , c = 11.8529 Å , α = 106.938° , β = 105.657° , γ = 106.628° .

    • Volume: 738.71 ų .

    • Z = 2 .





  • Chemical Reactions Analysis



    • Borylation at the benzylic C-H bond of alkylbenzenes.

    • Hydroboration of alkyl or aryl alkynes and alkenes.





  • Physical And Chemical Properties Analysis



    • Melting point : 93.0-97.0°C .

    • Boiling point : 43°C/50 mmHg .

    • Appearance : White to nearly white powder or crystals .

    • Refractive index : 1.40 .




  • Scientific Research Applications

    Synthesis and Structural Analysis

    • 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been utilized as an intermediate in the synthesis of complex boric acid esters. These compounds are characterized by spectroscopic methods like FTIR, NMR, and mass spectrometry, and their structures are confirmed through X-ray diffraction and density functional theory (DFT) calculations (Huang et al., 2021).

    Molecular Structure Optimization

    • DFT is employed to calculate the molecular structures of these compounds, showing consistency with crystal structures determined by X-ray diffraction. This is significant for understanding the conformational and electrostatic properties of these molecules (Huang et al., 2021).

    Comparisons with Regioisomers

    • The compound's structure is compared with its regioisomers to understand differences in chemical reactivity and stability. Such studies are critical for optimizing synthetic routes in chemical research (Sopková-de Oliveira Santos et al., 2003).

    Synthesis of Novel Boronic Esters

    • The compound serves as a precursor for the synthesis of novel boronic esters, useful in high throughput chemistry and medicinal chemistry applications (Bethel et al., 2012).

    Catalytic Applications

    • This compound is used in catalytic processes like Suzuki coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and polymers (Li et al., 2005).

    Development of Luminescent Materials

    • It's instrumental in synthesizing luminescent polymers, which have potential applications in optoelectronics and display technologies (Cheon et al., 2005).

    Safety And Hazards



    • Hazard statements : H302, H315, H319, H332, H335.

    • Precautionary statements : P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501.




  • Future Directions



    • Further exploration of its applications in organic synthesis and catalysis.

    • Investigation of its reactivity with other functional groups.




    Please note that this analysis is based on available information, and further research may yield additional insights. 🌟


    properties

    IUPAC Name

    2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H18BNO2/c1-9-10(7-6-8-14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WXPRMDIXTKNFIG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H18BNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70585995
    Record name 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70585995
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    219.09 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

    CAS RN

    1012084-56-8
    Record name 2-Methylpyridine-3-boronic acid pinacol ester
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1012084-56-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70585995
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-Methylpyridine-3-boronic acid, pinacol ester
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    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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    2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

    Citations

    For This Compound
    9
    Citations
    Z Li, BM Silber, S Rao, JR Gever, C Bryant… - …, 2013 - Wiley Online Library
    Recently, we described the aminothiazole lead (4‐biphenyl‐4‐ylthiazol‐2‐yl)‐(6‐methylpyridin‐2‐yl)‐amine (1), which exhibits many desirable properties, including excellent stability in …
    SK Bagal, C Gregson, DH O'Donovan… - Journal of Medicinal …, 2021 - ACS Publications
    Aberrant activity of the histone methyltransferase polycomb repressive complex 2 (PRC2) has been linked to several cancers, with small-molecule inhibitors of the catalytic subunit of the …
    Number of citations: 13 pubs.acs.org
    SC Ordonez-Rubiano, CA Maschinot… - Journal of Medicinal …, 2023 - ACS Publications
    Bromodomain-containing proteins are readers of acetylated lysine and play important roles in cancer. Bromodomain-containing protein 7 (BRD7) is implicated in multiple malignancies; …
    Number of citations: 3 pubs.acs.org
    EH Demont, C Chung, RC Furze, P Grandi… - Journal of medicinal …, 2015 - ACS Publications
    Overexpression of ATAD2 (ATPase family, AAA domain containing 2) has been linked to disease severity and progression in a wide range of cancers, and is implicated in the regulation …
    Number of citations: 92 pubs.acs.org
    H Möbitz, R Machauer, P Holzer… - ACS medicinal …, 2017 - ACS Publications
    Misdirected catalytic activity of histone methyltransferase Dot1L is believed to be causative for a subset of highly aggressive acute leukemias. Targeting the catalytic domain of Dot1L …
    Number of citations: 53 pubs.acs.org
    Y Huang, M Sendzik, J Zhang, Z Gao… - Journal of medicinal …, 2022 - ACS Publications
    Polycomb Repressive Complex 2 (PRC2) plays an important role in transcriptional regulation during animal development and in cell differentiation, and alteration of PRC2 activity has …
    Number of citations: 23 pubs.acs.org
    W Liu, Y Zhao, W Ma, Z Chai, Y Liang, ZJ Lv… - Cell Reports Physical …, 2023 - cell.com
    Although reductive elimination of two carbanions at a transition metal center to forge one C–C bond is a fundamental process, the analogous process is missing at a rare-earth metal …
    Number of citations: 1 www.cell.com
    S Ordonez, C Maschinot, S Wang, S Sood, B Strohmier… - 2023 - chemrxiv.org
    Bromodomain-containing proteins are readers of acetylated lysine and play important roles in cancer. Bromo-domain-containing protein 7 (BRD7) has been implicated in multiple …
    Number of citations: 2 chemrxiv.org
    TD Cushing, X Hao, Y Shin, K Andrews… - Journal of Medicinal …, 2015 - ACS Publications
    The development and optimization of a series of quinolinylpurines as potent and selective PI3Kδ kinase inhibitors with excellent physicochemical properties are described. This …
    Number of citations: 79 pubs.acs.org

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